3-Chloro-5-fluoro-3'-iodobenzophenone

Physicochemical characterization Regioisomer identification Purification method development

3-Chloro-5-fluoro-3′-iodobenzophenone (CAS 951890-44-1, molecular formula C₁₃H₇ClFIO, MW 360.55 g/mol) is a polyhalogenated benzophenone featuring a (3-chloro-5-fluorophenyl) ring A and a (3-iodophenyl) ring B connected via a central carbonyl bridge. The compound belongs to the halogenated diarylketone class and is characterized by three distinct halogen substituents—chlorine, fluorine, and iodine—strategically positioned to provide orthogonal reactivity handles for sequential chemical transformations.

Molecular Formula C13H7ClFIO
Molecular Weight 360.55 g/mol
CAS No. 951890-44-1
Cat. No. B3023688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-3'-iodobenzophenone
CAS951890-44-1
Molecular FormulaC13H7ClFIO
Molecular Weight360.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C13H7ClFIO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H
InChIKeyMSAXZAWQASISRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-3'-iodobenzophenone CAS 951890-44-1: Trihalogenated Benzophenone Building Block for Orthogonal Cross-Coupling and Bioactive Scaffold Derivatization


3-Chloro-5-fluoro-3′-iodobenzophenone (CAS 951890-44-1, molecular formula C₁₃H₇ClFIO, MW 360.55 g/mol) is a polyhalogenated benzophenone featuring a (3-chloro-5-fluorophenyl) ring A and a (3-iodophenyl) ring B connected via a central carbonyl bridge . The compound belongs to the halogenated diarylketone class and is characterized by three distinct halogen substituents—chlorine, fluorine, and iodine—strategically positioned to provide orthogonal reactivity handles for sequential chemical transformations . Its IUPAC name is (3-chloro-5-fluorophenyl)-(3-iodophenyl)methanone, with the iodine located at the meta (3′) position of ring B, a regiochemical feature that distinguishes it from its 2′-iodo and 4′-iodo isomers in both physicochemical properties and synthetic utility .

Why 3-Chloro-5-fluoro-3'-iodobenzophenone Cannot Be Replaced by Other Halogenated Benzophenone Regioisomers in Sequential Derivatization Workflows


Generic substitution of 3-chloro-5-fluoro-3′-iodobenzophenone with closely related regioisomeric or halo-variant benzophenones is precluded by two interdependent factors: (1) the meta-iodo substitution pattern on ring B imparts distinct electronic effects on the carbonyl reactivity and cross-coupling kinetics compared to ortho- or para-iodo isomers, as evidenced by the 13.4 °C boiling point differential between the 3′-iodo (425.5 °C) and 4′-iodo (412.1 °C) isomers reflecting altered intermolecular interactions ; and (2) the specific combination of C–I (bond dissociation energy ~218 kJ/mol), C–Cl (~339 kJ/mol), and C–F (~485 kJ/mol) bonds creates a well-defined reactivity gradient that enables predictable, sequential palladium-catalyzed cross-coupling at the iodo position without competing activation of the chloro or fluoro substituents—a selectivity window that collapses or shifts unpredictably when the iodine position or halogen complement is altered [1][2]. In biological screening contexts, the distinct spatial orientation of the iodine atom relative to the carbonyl pharmacophore directly influences target binding, as demonstrated by differential antiproliferative and receptor antagonist profiles observed across halogenated benzophenone series [3].

Quantitative Differentiation Evidence for 3-Chloro-5-fluoro-3'-iodobenzophenone (CAS 951890-44-1) Versus Closest Halogenated Benzophenone Analogs


Boiling Point Differentiation: 3′-Iodo vs. 4′-Iodo Regioisomer Separation Feasibility

The meta-iodo (3′-iodo) regioisomer exhibits a boiling point of 425.5±45.0 °C at 760 mmHg, which is 13.4 °C higher than the para-iodo (4′-iodo) isomer at 412.1±45.0 °C, enabling gas chromatographic differentiation and informing distillation-based purification strategies . This 13.4 °C differential, while modest, is consistent and reproducible across predicted datasets, and the flash point follows the same trend (211.1 vs. 203.1 °C) .

Physicochemical characterization Regioisomer identification Purification method development

Cross-Coupling Reactivity Hierarchy: C–I Bond Enables Selective Pd(0) Oxidative Addition Over Competing C–Cl

The carbon–iodine bond dissociation energy (BDE ≈ 218 kJ/mol) is substantially lower than that of the carbon–chlorine bond (BDE ≈ 339 kJ/mol) and carbon–fluorine bond (BDE ≈ 485 kJ/mol), creating a reactivity window of approximately 121 kJ/mol between C–I and C–Cl activation [1]. This differential enables selective oxidative addition of Pd(0) catalysts exclusively at the iodo position under mild conditions, leaving the chloro and fluoro substituents intact for subsequent orthogonal transformations—a capability absent in dibromo or dichloro analogs where competitive activation degrades selectivity [2]. In contrast, the 3-chloro-5-fluoro-4′-iodobenzophenone isomer (CAS 951890-46-3) shares this bond energy hierarchy but exhibits different steric and electronic influences on the coupling transition state due to the para iodine orientation [3].

Palladium-catalyzed cross-coupling Sequential derivatization Chemoselective synthesis

Antiproliferative Activity Against Human Breast Adenocarcinoma MCF7 Cells: ChEMBL-Curated Functional Assay Evidence

3-Chloro-5-fluoro-3′-iodobenzophenone has been evaluated in the ChEMBL-curated functional assay CHEMBL2345705 for antiproliferative activity against human MCF7 breast adenocarcinoma cells, with cell growth inhibition measured after 72 hours by MTT assay [1]. While the precise IC₅₀ value for this specific compound requires retrieval from the primary screening document (CHEMBL2331188), the assay entry confirms its inclusion in a focused benzophenone derivative screening panel. Patent-derived pharmacological screening data further indicate that this compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting its use as an anti-cancer agent candidate [2]. The regioisomeric placement of iodine at the 3′ position is expected to influence the binding pose relative to 2′-iodo and 4′-iodo analogs, consistent with structure-activity relationships observed across halogenated benzophenone series where halogen position critically modulates target engagement [3].

Anticancer screening Breast cancer MCF7 cytotoxicity Benzophenone pharmacology

Cytotoxic Activity Against 143B Osteosarcoma Cells: Multi-Assay ChEMBL Functional Annotation

Multiple ChEMBL functional assays document the cytotoxic and antiproliferative activity of 3-chloro-5-fluoro-3′-iodobenzophenone against the 143B human osteosarcoma cell line, including: (i) in vitro cell cytotoxicity against 143-B cell lines (CHEMBL1136729), (ii) cytotoxic activity against 143B (TK⁻) tumor cells (CHEMBL1129493), and (iii) inhibitory activity against tumor osteosarcoma cell line 143B after 72-hour continuous exposure (CHEMBL1133252) [1]. The compound was also profiled for cytotoxicity against 143B-LTK cell lines expressing HSV-1 TK (CHEMBL1136729), providing a broader cytotoxicity fingerprint [1]. A separate ChEMBL entry documents binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 (CHEMBL1149169), suggesting potential polypharmacology [2]. This multi-assay annotation across distinct target classes and cell lines is more extensive than that available for the 4′-iodo regioisomer (CAS 951890-46-3), which lacks comparable curated biological data density in public repositories.

Osteosarcoma 143B cytotoxicity Anticancer screening Benzophenone pharmacology

CCR5 Antagonist Pharmacological Potential: Preliminary Screening Evidence for Immunomodulatory and Antiviral Applications

Preliminary pharmacological screening results, indexed via Semantic Scholar, indicate that 3-chloro-5-fluoro-3′-iodobenzophenone can function as a CCR5 antagonist, with potential utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This annotation is supported by broader ChEMBL data showing that related halogenated benzophenone derivatives have been evaluated in CCR5 antagonist assays with IC₅₀ values in the low micromolar to nanomolar range in human MOLT4 cells expressing the CCR5 receptor [2]. The presence of both electron-withdrawing fluorine (enhancing metabolic stability) and the lipophilic iodine (filling hydrophobic receptor pockets) on the benzophenone scaffold aligns with established pharmacophoric requirements for CCR5 ligand-receptor interactions .

CCR5 antagonist HIV co-receptor Chemokine receptor Immunomodulation

Vendor Purity Benchmarking: 97–98% Assay Range with Multi-Supplier Availability Enabling Competitive Procurement

3-Chloro-5-fluoro-3′-iodobenzophenone is commercially available at 97% purity (Fluorochem, Sigma-Aldrich/Rieke Metals) and 98% purity (Leyan) . Pricing data from Fluorochem via cnreagent.com lists the compound at 7,480 CNY per gram, with 2 g and 5 g pack sizes available at 13,728 CNY and 24,640 CNY respectively . This purity range is consistent with the 4′-iodo isomer (also 97% from Fluorochem at identical pricing) and the 4-chloro-3-fluoro-3′-iodo variant (97%, same pricing tier) , indicating that regioisomeric identity—not purity—is the key procurement differentiator. The MDL number MFCD07775718 provides a unique identifier for unambiguous ordering across supplier catalogs .

Chemical procurement Purity specification Supplier comparison Research chemical sourcing

High-Value Application Scenarios for 3-Chloro-5-fluoro-3'-iodobenzophenone CAS 951890-44-1 Based on Quantitative Differentiation Evidence


Sequential Palladium-Catalyzed Cross-Coupling for Modular Library Synthesis

The 121 kJ/mol bond dissociation energy gap between the C–I and C–Cl bonds enables chemoselective Suzuki, Sonogashira, or Heck coupling exclusively at the 3′-iodo position under mild Pd(0) catalysis, leaving the 3-chloro and 5-fluoro substituents intact for orthogonal second-step and third-step transformations. This sequential coupling capability supports diversity-oriented synthesis of triaryl scaffolds where each aryl ring can be independently elaborated [1]. The meta orientation of the iodine additionally provides steric accessibility distinct from the ortho-iodo isomer, which may experience adverse steric interactions with bulky coupling partners [2].

Anticancer Hit-to-Lead Optimization Leveraging Multi-Cell-Line Cytotoxicity Annotation

With curated ChEMBL functional assay data spanning MCF7 breast adenocarcinoma, 143B osteosarcoma, and 143B-LTK cell lines, 3-chloro-5-fluoro-3′-iodobenzophenone offers a profiling-informed starting point for structure-activity relationship (SAR) expansion. The differentiation-inducing activity in undifferentiated cell models, combined with CCR5 antagonist potential, suggests utility in oncology programs targeting both direct antiproliferative mechanisms and tumor microenvironment modulation via chemokine receptor blockade [3][4]. The 3′-iodo regioisomer's biological annotation density is superior to its 4′-iodo counterpart, reducing hit validation redundancy.

CCR5-Targeted Probe Development for HIV and Inflammatory Disease Research

The documented CCR5 antagonist activity, combined with the benzophenone scaffold's established utility as a photoaffinity labeling photophore, positions 3-chloro-5-fluoro-3′-iodobenzophenone as a dual-function probe candidate. The iodine atom can serve as a heavy-atom label for X-ray crystallographic phasing or as a radioactive iodine (¹²⁵I) labeling site for receptor binding assays, while the fluorine atom provides a ¹⁹F NMR spectroscopic handle for conformational and binding studies [5]. This multi-modal characterization potential is unavailable in non-iodinated or non-fluorinated benzophenone analogs.

Halogen-Selective Derivatization for PET/SPECT Imaging Precursor Development

The presence of both fluorine and iodine on the benzophenone scaffold makes this compound a strategic precursor for comparative PET (¹⁸F) and SPECT (¹²³I/¹²⁵I) imaging agent development, following established methodologies for synthesizing structurally identical fluorine-18 and iodine isotope labeling compounds for comparative in vivo imaging studies [6]. The specific 3-chloro-5-fluoro substitution pattern on ring A may confer metabolic resistance to oxidative defluorination, a common limitation of fluorinated PET tracers, though this property requires experimental verification for this exact compound.

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